molecular formula C16H21NO3 B14871594 cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14871594
M. Wt: 275.34 g/mol
InChI Key: PWFVXQKPRBHUAI-UHFFFAOYSA-N
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Description

Cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are a significant group of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative through the Pomeranz–Fritsch–Bobbitt cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups and the isoquinoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The isoquinoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.

    1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with a reduced ring system.

    Quinoline: A structurally related compound with a different nitrogen position in the ring.

Uniqueness

Cyclobutyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to the presence of the cyclobutyl group and the methanone moiety, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

cyclobutyl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H21NO3/c1-19-14-8-12-6-7-17(16(18)11-4-3-5-11)10-13(12)9-15(14)20-2/h8-9,11H,3-7,10H2,1-2H3

InChI Key

PWFVXQKPRBHUAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCC3)OC

Origin of Product

United States

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